3-{[(2-ETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
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Overview
Description
3-{[(2-ETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is an organic compound with the molecular formula C16H16N2O4 This compound is part of the benzamide family and is characterized by its unique structure, which includes an ethoxyaniline group and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-ETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID typically involves the reaction of 2-ethoxyaniline with 4-methylbenzoic acid under specific conditions. The process generally includes the following steps:
Formation of the Amide Bond: The reaction between 2-ethoxyaniline and 4-methylbenzoic acid is facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-ETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(2-ETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-ETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer activity could involve the induction of apoptosis in cancer cells through the modulation of key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-METHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
- 3-{[(2-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
- 3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
Uniqueness
3-{[(2-ETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[(2-ethoxyphenyl)carbamoylamino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-15-7-5-4-6-13(15)18-17(22)19-14-10-12(16(20)21)9-8-11(14)2/h4-10H,3H2,1-2H3,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWIWFREEJHSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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